molecular formula C19H18N4O2 B2523792 Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 866051-62-9

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No. B2523792
CAS RN: 866051-62-9
M. Wt: 334.379
InChI Key: XWEPAXRWDDYRAN-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a methylaniline, a phenyl group, and a 1,2,4-triazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Amines, such as methylaniline, are known to undergo a variety of reactions including nucleophilic substitutions and reactions with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amines generally have the ability to act as weak bases . They can also darken when exposed to air and light .

Scientific Research Applications

Novel Synthetic Pathways

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate and its derivatives have been synthesized through various innovative pathways, contributing significantly to the field of heterocyclic chemistry. For instance, the compound was synthesized by reacting 4-phenyl–1H-1,2,3-triazole-5-diazonium chloride with diethyl-2-oxopropane-1,3-dicarboxylate, showcasing a method for producing tricyclic compounds through Dimroth rearrangement (Ezema et al., 2015). Furthermore, the compound's role in facilitating the synthesis of pyrimido[4,5-e][1,2,4]triazines from bifunctional 1,2,4- triazines illustrates its versatility in generating novel heterocyclic structures with potential pharmacological activities (Wamhoff & Tzanova, 2003).

Advanced Organic Synthesis

The compound has been instrumental in the development of advanced organic synthesis techniques. For example, its reactivity with thiourea under specific conditions led to the formation of complex N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, uncovering unique rearrangement processes and providing insights into reaction mechanisms (Ledenyova et al., 2018). This demonstrates the compound's role in exploring novel chemical reactions and expanding our understanding of heterocyclic chemistry.

Structural Characterization and Reactivity

Ethyl 5-(methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate has also served as a key molecule in the structural characterization and reactivity studies of triazine derivatives. Research on the synthesis and structure characterization of related compounds has led to the discovery of new routes and intermediates, enhancing our knowledge of triazine chemistry and its applications in synthesizing complex molecules with potential biological activities (Lil, 2015).

properties

IUPAC Name

ethyl 5-(N-methylanilino)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-3-25-19(24)16-18(23(2)15-12-8-5-9-13-15)20-17(22-21-16)14-10-6-4-7-11-14/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEPAXRWDDYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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